Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a thiophene ring, a sulfonylamino group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the sulfonylamino group and the carboxylate ester group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonylamino group can be reduced to form amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the sulfonylamino group may produce primary amines.
Scientific Research Applications
Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its use as a drug candidate for various diseases.
Industry: It is utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(chlorosulfonyl)-5-methylthiophene-2-carboxylate
- Methyl 2-[benzyl-(4-chlorophenyl)sulfonylamino]acetate
Uniqueness
Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of both sulfonylamino and carboxylate ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-8-7-11(20-12(8)13(16)19-2)15-21(17,18)10-5-3-9(14)4-6-10/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFMYPFEKOXWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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